
5-Amino-1-methyl-1H-pyrazole-3-ethanol
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Overview
Description
5-Amino-1-methyl-1H-pyrazole-3-ethanol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methyl-1H-pyrazole-3-ethanol typically involves the condensation of appropriate precursors. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with hydrazine hydrate under reflux conditions . Another approach includes the use of transition-metal catalysts and photoredox reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, often starting from commercially available starting materials. The use of heterogeneous catalysts, such as Amberlyst-70, can offer eco-friendly attributes and simplify reaction workup .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-methyl-1H-pyrazole-3-ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and fused heterocyclic compounds .
Scientific Research Applications
5-Amino-1-methyl-1H-pyrazole-3-ethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 5-Amino-1-methyl-1H-pyrazole-3-ethanol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Similar in structure but lacks the ethanol group.
5-Amino-3-methyl-1-phenylpyrazole: Contains a phenyl group instead of the ethanol group.
5-Amino-1H-pyrazole-4-carbonitrile: Contains a nitrile group instead of the ethanol group.
Uniqueness
5-Amino-1-methyl-1H-pyrazole-3-ethanol is unique due to the presence of the ethanol group, which can influence its solubility, reactivity, and biological activity. This functional group can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties .
Biological Activity
5-Amino-1-methyl-1H-pyrazole-3-ethanol (AMPE) is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure which includes an amino group and a hydroxyl group. This article explores its biological activities, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The chemical formula of AMPE is C6H11N3O, featuring a pyrazole ring with a methyl group at position 1 and an ethanol moiety at position 3. The presence of the ethanol group significantly influences its solubility, reactivity, and biological activity, enhancing its interaction with various biological targets.
Biological Activities
AMPE exhibits a range of biological activities, which can be categorized as follows:
1. Antimicrobial Activity
Studies have indicated that AMPE possesses antimicrobial properties, making it a candidate for further pharmacological studies. Its effectiveness against various pathogens suggests potential applications in treating infections.
2. Enzyme Inhibition
AMPE acts as an enzyme inhibitor by binding to the active site of specific enzymes, thus preventing substrate binding and catalytic activity. This mechanism is crucial for its role in modulating various biochemical pathways.
3. Cytotoxicity
Research evaluating the cytotoxic effects of AMPE derivatives indicates that certain compounds derived from AMPE show significant cytotoxicity against cancer cell lines. The Brine-Shrimp Lethality Assay has been employed to assess the toxicity of these derivatives, revealing promising results .
The mechanism of action for AMPE involves its interaction with specific molecular targets:
- Enzyme Interaction : AMPE may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound can interact with receptors, influencing signaling pathways that regulate cell proliferation and survival.
Comparative Analysis with Similar Compounds
To understand the uniqueness of AMPE within the pyrazole family, a comparative analysis with structurally similar compounds is essential:
Compound Name | Structure Features | Unique Properties |
---|---|---|
5-Amino-4-methylpyrazole | Methyl group at position 4 | Enhanced anti-inflammatory activity |
4-Aminoantipyrine | Amino group at position 4 | Analgesic properties |
3-Amino-1H-pyrazole | Amino group at position 3 | Antimicrobial activity |
5-Amino-2-methylpyrazole | Methyl group at position 2 | Potential antitumor effects |
This table highlights the varying degrees of biological activity based on structural modifications, emphasizing AMPE's distinct properties due to its ethanol group.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of AMPE and evaluating their biological activities. For instance:
- A study demonstrated that certain derivatives exhibited optimal cytotoxicity against cancer cell lines, suggesting that modifications to the AMPE structure can enhance its therapeutic potential .
- Another research effort highlighted the compound's ability to act as a multi-target-directed ligand, showcasing its versatility in drug design .
Properties
IUPAC Name |
2-(5-amino-1-methylpyrazol-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-9-6(7)4-5(8-9)2-3-10/h4,10H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSKQEWIYRRISL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CCO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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